Pregnenolone-3-sulfate-d4 Sodium Salt
Description
Contextualizing Pregnenolone-3-sulfate as an Endogenous Neurosteroid and Steroid Precursor in Biological Systems
Pregnenolone (B344588) sulfate (B86663), an endogenous neurosteroid, is a sulfated derivative of pregnenolone and holds a significant position in the intricate network of steroidogenesis and neuromodulation. wikipedia.orgresearchgate.net Synthesized from cholesterol, pregnenolone is the precursor to a wide array of steroid hormones, and its sulfated form, pregnenolone sulfate, is not merely a metabolic byproduct destined for excretion. wikipedia.orgmdpi.com Instead, it serves as a crucial reservoir and transport form of pregnenolone, capable of being converted back to its precursor to fuel the synthesis of other steroids. mdpi.com
In the central nervous system, pregnenolone sulfate is recognized for its potent neuroactive properties. wikipedia.org It functions as a modulator of various neurotransmitter receptors, most notably as a negative allosteric modulator of GABA-A receptors and a positive allosteric modulator of NMDA receptors. wikipedia.orgnih.gov This dual action allows it to influence neuronal excitability, synaptic plasticity, and cognitive functions such as learning and memory. wikipedia.orgsigmaaldrich.com Its presence and activity in the brain underscore its importance in maintaining neurological health and its potential implications in various neurological and psychiatric conditions. sigmaaldrich.com
The biological actions of pregnenolone sulfate extend beyond the nervous system, with evidence suggesting its involvement in immune regulation. researchgate.net The diverse functions of this endogenous compound have made it a subject of intense research, aiming to unravel its complex roles in health and disease.
Rationale for Deuterated Analogues in Contemporary Quantitative Biological Research
In the realm of quantitative biological research, particularly in studies employing mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. sigmaaldrich.comnih.gov Deuterated analogues, such as Pregnenolone-3-sulfate-d4 Sodium Salt, are considered the gold standard for internal standards due to their unique properties. sigmaaldrich.com
The primary rationale for using deuterated compounds lies in their near-identical physicochemical properties to their non-deuterated counterparts. nih.gov This similarity ensures that the deuterated standard behaves almost identically to the analyte of interest during sample preparation, extraction, and chromatographic separation. sigmaaldrich.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, the deuterated standard can be distinguished from the endogenous analyte by the mass spectrometer. nih.gov
This distinction is crucial for several reasons:
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated internal standard is affected by these matrix effects in the same way as the analyte, it allows for accurate correction and quantification.
Minimizing Variability: The use of a deuterated internal standard compensates for any loss of analyte during sample processing and for variations in instrument response. sigmaaldrich.com
Kinetic Isotope Effect: The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond. uni-giessen.de This can slow down metabolic processes, making deuterated compounds useful for studying metabolic pathways. nih.gov
The following interactive table summarizes the key advantages of using deuterated analogues in quantitative research:
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Co-elution with Analyte | Deuterated standards have nearly identical retention times to the endogenous compound in liquid chromatography. | Ensures that both the analyte and the standard experience the same chromatographic conditions and matrix effects. |
| Distinct Mass-to-Charge Ratio (m/z) | The increased mass from deuterium atoms allows for clear differentiation from the native analyte in the mass spectrometer. | Enables precise and unambiguous quantification of endogenous pregnenolone sulfate. |
| Compensation for Ion Suppression/Enhancement | The deuterated standard experiences the same ionization interference as the analyte, allowing for accurate correction. | Improves the accuracy of measurements in complex biological matrices like plasma, serum, and brain tissue. |
| Monitoring of Sample Recovery | By adding a known amount of the deuterated standard at the beginning of the sample preparation, the efficiency of the extraction process can be accurately determined. | Corrects for any loss of pregnenolone sulfate during the analytical workflow. |
Historical Development and Expanding Significance of this compound as a Research Tool
The development and use of deuterated steroids as internal standards evolved alongside advancements in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-tandem mass spectrometry (LC-MS/MS). The need for highly accurate and specific methods for quantifying steroid hormones in biological fluids drove the synthesis of stable isotope-labeled analogues.
The significance of this compound as a research tool has expanded with the growing interest in neurosteroid research and the increasing reliance on LC-MS/MS for quantitative analysis. nist.gov The development of robust and validated quantitative methods is crucial for understanding the physiological and pathological roles of pregnenolone sulfate. A 2022 study, for example, detailed the development of a quantitative NMR method for pregnenolone, underscoring the ongoing need for well-characterized standards.
The commercial availability of high-purity this compound has been a significant enabler for researchers, removing the need for in-house synthesis and ensuring the consistency and reliability of their analytical methods. This has facilitated a broader range of studies into the roles of pregnenolone sulfate in various biological processes and disease states.
Overview of Key Academic Research Domains Utilizing this compound
The application of this compound as an internal standard is prevalent across several key academic research domains, primarily those focused on the quantitative analysis of endogenous steroids.
Neuroscience: A major area of application is in neuroscience, where researchers investigate the role of neurosteroids like pregnenolone sulfate in brain function and neurological disorders. Accurate quantification of pregnenolone sulfate in brain tissue, cerebrospinal fluid, and plasma is essential for correlating its levels with specific conditions such as Alzheimer's disease, schizophrenia, and depression. sigmaaldrich.com The use of this compound in these studies ensures the precision required to detect subtle but significant changes in neurosteroid concentrations.
Endocrinology and Metabolism: In endocrinology, this deuterated standard is used to study the intricate pathways of steroidogenesis and the metabolic fate of pregnenolone. researchgate.net It aids in the development of assays to diagnose and monitor disorders related to steroid hormone imbalances. sigmaaldrich.com
Clinical Chemistry and Diagnostics: The development of robust and reliable clinical diagnostic assays for various hormones often relies on stable isotope dilution mass spectrometry. sigmaaldrich.comnist.gov this compound serves as an essential component in the validation and application of these assays in clinical laboratories.
Pharmacokinetics and Drug Development: While not a therapeutic agent itself, the use of deuterated compounds is a strategy in drug development to improve pharmacokinetic profiles. The analytical methods developed using this compound can be adapted to quantify deuterated drug candidates and their metabolites.
The following interactive data table provides a summary of research findings where the use of deuterated pregnenolone sulfate or similar standards was crucial:
| Research Area | Study Focus | Key Finding Enabled by Deuterated Standard | Reference |
|---|---|---|---|
| Neuroscience | Measurement of pregnenolone in human glial cells. | Confirmed the synthesis and secretion of pregnenolone by glial cells using mass spectrometry with a d4-pregnenolone internal standard. | |
| Endocrinology | Measurement of androgen plasma clearance rates. | A method using deuterium-labeled tracers and GC-MS was developed to accurately measure the plasma clearance rates of androstenedione (B190577) and testosterone (B1683101). | nih.gov |
| Clinical Diagnostics | Development of reference methods for hormones in human serum. | NIST developed reference measurement procedures for various steroid hormones using isotope dilution mass spectrometry to improve the accuracy of clinical assays. | |
| Metabolomics | Targeted analysis of steroids in amniotic fluid. | A validated LC-MS/MS method was developed for the simultaneous quantification of 20 unconjugated and sulfated steroids, including pregnenolone sulfate. | nist.gov |
Properties
Molecular Formula |
C₂₁H₂₇D₄NaO₅S |
|---|---|
Molecular Weight |
422.55 |
Synonyms |
3-(Sulfooxy)pregn-5-en-20-one-d4 Sodium Salt (1:1); (3β-3-(Sulfooxy)pregn-5-en-20-one-d4 Sodium Salt; 3β-Hydroxypregn-5-en-20-one-d4 Hydrogen Sulfate Sodium Salt; Pregnenolone Sulfate-d4 Sodium Salt; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Pregnenolone 3 Sulfate D4 Sodium Salt
Chemical Synthesis Pathways for Deuterated Pregnenolone-3-sulfate
The synthesis of deuterated pregnenolone (B344588) sulfate (B86663) typically begins with the preparation of the deuterated pregnenolone core, followed by sulfation. The natural biosynthesis of pregnenolone sulfate involves the sulfation of pregnenolone by sulfotransferase enzymes (SULTs), such as SULT2A1 and SULT2B1a. mdpi.com However, chemical synthesis is required for producing isotopically labeled analogs for research purposes.
A common chemical pathway involves the sulfation of the parent steroid, in this case, deuterated pregnenolone. The sulfation of the 3β-hydroxyl group of the steroid can be achieved using a variety of sulfating agents. One established method is the use of a pyridine (B92270) sulfur trioxide complex in a solvent like chloroform (B151607) or dimethylformamide (DMF). researchgate.net Another approach involves preparing the corresponding pyridinium (B92312) salts to yield the final sulfated steroid. nih.gov The final step is the conversion to the sodium salt, which is often achieved by treatment with a sodium-containing base.
Deuteration Strategies and Position-Specific Isotopic Labeling of Pregnenolone-3-sulfate-d4
The introduction of deuterium (B1214612) atoms into the pregnenolone molecule can be achieved through various strategies, allowing for position-specific labeling. The stability of the deuterium label is a key consideration, and placing labels on non-exchangeable positions is preferred to prevent back-exchange with protons from the solvent. sigmaaldrich.com
One detailed strategy focuses on introducing deuterium at the C-19 position of the steroid nucleus. nih.gov This multi-step process can be summarized as follows:
Transformation : The starting material, a 19-hydroxy pregnenolone derivative, is converted into a 3α,5-cycloderivative. This transformation simplifies the subsequent oxidation step.
Oxidation : The 19-hydroxy group is oxidized to a carboxylic acid (19-oic acid) using Jones oxidation.
Rearrangement and Protection : The molecule is rearranged back to a 3-hydroxy-Δ⁵-ene structure, and the hydroxyl group is protected.
Deuterium Introduction : Two deuterium atoms are introduced by reducing the 19-oic acid derivative with a powerful deuterated reducing agent, lithium aluminum deuteride (B1239839) (LiAlD₄).
Third Deuterium Introduction : The resulting hydroxyl group is converted to a mesylate, which is then exchanged for an iodide. A subsequent reaction with zinc and deuterium oxide (D₂O) introduces the third deuterium atom. nih.gov
Base-catalyzed isotope exchange methods have also been employed for the synthesis of other deuterium-labeled steroids and represent a potential strategy for labeling pregnenolone. nih.gov The choice of deuteration strategy is critical as it impacts the final isotopic purity and the stability of the label during analytical procedures. For Pregnenolone-3-sulfate-d4, the deuterium atoms are typically placed on the steroid backbone in positions that are not prone to exchange under typical experimental conditions. nih.govmedchemexpress.com
Purification and Analytical Verification Techniques for Labeled Compound Purity and Isotopic Enrichment in Research
Ensuring the chemical purity and high isotopic enrichment of Pregnenolone-3-sulfate-d4 is paramount for its use as an internal standard. sigmaaldrich.comrsc.org A combination of purification and analytical techniques is employed to achieve and verify the quality of the final product.
Purification Techniques: Steroids are typically isolated from reaction mixtures using extraction with organic solvents. britannica.com Further purification relies heavily on chromatographic methods due to their ability to separate structurally similar compounds. britannica.com
| Purification Technique | Description |
| Crystallization | A fundamental technique for purifying solid compounds, often used for abundant commercial steroids. britannica.com Adduct formation with solvents like chloroform can also be used to facilitate crystallization and purification. google.com |
| Solid-Phase Extraction (SPE) | Cartridges such as C18 Sep-Pak or graphitized carbon black (e.g., Carbopak) are used to remove interfering substances and to separate steroids into groups based on polarity. researchgate.net |
| Chromatography | Various forms including thin-layer chromatography (TLC), liquid chromatography (LC), and gas-liquid chromatography (GLC) are crucial for separating the desired labeled steroid from unlabeled precursors, reaction byproducts, and isomers. britannica.com |
Analytical Verification Techniques: Once purified, the compound's identity, purity, and isotopic enrichment must be rigorously verified.
| Analytical Technique | Application in Verification |
| Mass Spectrometry (MS) | Essential for confirming the mass of the labeled compound and determining the level of isotopic enrichment. It can quantify the percentage of the desired d4-derivative and identify the presence of lesser-deuterated species (e.g., d2, d3) or unlabeled compound. sigmaaldrich.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative NMR (qNMR), particularly ¹H NMR, provides precise quantification of the compound's purity against a certified reference standard. nih.gov 2D NMR techniques like ¹H-¹³C HSQC can confirm the molecular structure and the specific positions of the deuterium labels by observing the absence of expected signals. nih.gov |
A typical outcome of synthesis and purification might yield an isotopic purity of 93-95% for the target deuterated species, with the remainder consisting of analogs with fewer deuterium atoms. nih.gov
Isotopic Stability and Exchange Considerations of Pregnenolone-3-sulfate-d4 for Quantitative Research Applications
The utility of a deuterated standard in quantitative analysis hinges on the stability of its isotopic labels. nih.gov The primary concern with deuterium-labeled compounds is the potential for deuterium-to-hydrogen (D-H) exchange. sigmaaldrich.com
This exchange can occur when the deuterated compound is in solution or within the mass spectrometer, potentially compromising the accuracy of quantitative results by converting the internal standard into the unlabeled analyte, which would lead to a "false positive" or inaccurate quantification. sigmaaldrich.com The rate of this exchange is influenced by several factors, including the position of the deuterium atoms and the pH of the solvent. sigmaaldrich.com Deuterium atoms located in positions that are sensitive to acidic or basic conditions are particularly susceptible to exchange. sigmaaldrich.com
For quantitative applications using methods like LC-MS/MS, it is critical to validate the integrity of the internal standard. sigmaaldrich.com This involves confirming that the deuterium labels are retained in the final analytical medium and remain stable for the duration of the intended use. sigmaaldrich.com
Strategies to Mitigate Instability:
Strategic Labeling: Placing deuterium atoms on chemically stable, non-exchangeable positions of the steroid skeleton is the primary strategy to prevent D-H exchange.
Alternative Isotopes: Using ¹³C-labeled standards is a preferred alternative as there is no risk of ¹³C loss, eliminating the need for extensive validation studies on label integrity. However, the synthesis of ¹³C-labeled materials is often more complex and costly. sigmaaldrich.com
By carefully considering the position of the labels and validating their stability under analytical conditions, Pregnenolone-3-sulfate-d4 can serve as a reliable internal standard for the precise quantification of endogenous pregnenolone sulfate in various biological matrices. sigmaaldrich.comnih.gov
Advanced Analytical Methodologies and Applications of Pregnenolone 3 Sulfate D4 Sodium Salt
Integration as an Internal Standard in Quantitative Bioanalysis of Endogenous Steroids
In quantitative bioanalysis, an internal standard (IS) is essential for accuracy and precision. The IS is a compound of known concentration added to a sample at the beginning of the analytical process. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. scispace.com Stable isotope-labeled (SIL) internal standards, such as Pregnenolone-3-sulfate-d4, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical behavior during extraction, derivatization, and ionization, thus compensating effectively for matrix effects and procedural inconsistencies. scispace.comnih.gov The use of a deuterated standard ensures that the quantification of the endogenous, non-labeled steroid is not affected by the variable recovery rates inherent in complex biological samples. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Pregnenolone-3-sulfate Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for steroid quantification due to its high sensitivity, specificity, and capacity for multiplexing. nih.govresearchgate.net In a typical LC-MS/MS assay for pregnenolone (B344588) sulfate (B86663), Pregnenolone-3-sulfate-d4 is added as the internal standard to calibrators, quality control samples, and the unknown biological samples. nih.gov
Method development involves optimizing several stages:
Sample Preparation: Extraction of the steroids from the biological matrix.
Chromatographic Separation: Separation of the target analyte from other endogenous compounds using a liquid chromatograph. Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly employed. nih.govresearchgate.net
Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov Quantification is achieved by operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (pregnenolone sulfate) and the internal standard (Pregnenolone-3-sulfate-d4).
Validation of the method is performed according to regulatory guidelines to ensure its reliability for research purposes. nih.gov Key validation parameters include linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ). nih.govnih.gov The use of a SIL-IS like Pregnenolone-3-sulfate-d4 is crucial for demonstrating the method's robustness and accuracy. nih.gov
Table 1: Typical LC-MS/MS Method Validation Parameters for Steroid Quantification
| Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (R²) | Measures how well the calibration curve fits the regression line. | > 0.99 | researchgate.netdiva-portal.org |
| Accuracy (% Recovery) | Closeness of the measured concentration to the true value. | 85-115% | nih.gov |
| Precision (% CV) | Closeness of repeated measurements to each other. | < 15% | nih.govmdpi.com |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | Analyte-specific, typically in the pg/mL to low ng/mL range. | nih.govaustinpublishinggroup.com |
| Matrix Effect | The influence of co-eluting matrix components on ionization. | Corrected by the SIL-IS; should be consistent across samples. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Deuterated Steroid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and often preferred technique for comprehensive steroid profiling, sometimes considered a "gold standard" method for its high chromatographic resolution. researchgate.netmdpi.com However, analyzing sulfated and non-volatile steroids like pregnenolone sulfate requires extensive sample preparation. nih.gov
The typical workflow includes:
Hydrolysis: The sulfate group is enzymatically or chemically cleaved to yield the free steroid (pregnenolone). mdpi.comnih.gov
Derivatization: The hydroxyl and keto groups of the steroid are chemically modified, commonly through silylation (e.g., using MSTFA), to increase their volatility and thermal stability for GC analysis. mdpi.commdpi.com
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The deuterated standard, having undergone the same hydrolysis and derivatization steps, co-elutes with the analyte and serves to correct for any inconsistencies in the derivatization reaction and injection volume, ensuring accurate quantification. usgs.gov
GC coupled with isotope ratio mass spectrometry (GC-IRMS) is another advanced application where the ratio of carbon isotopes (¹³C/¹²C) is measured to distinguish between endogenous steroids and synthetic (abused) ones, a technique critical in anti-doping science. d-nb.infoselectscience.net
Sample Preparation Strategies for Biological Matrices in Research (e.g., tissue homogenates, cell culture media, biofluids from animal models)
Effective sample preparation is crucial to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analytes before analysis. austinpublishinggroup.combritannica.com The choice of method depends on the complexity of the biological matrix.
Liquid-Liquid Extraction (LLE): This is a classic method where the aqueous sample is mixed with an immiscible organic solvent (e.g., ethyl acetate, hexane, or methyl tert-butyl ether). nih.govaustinpublishinggroup.com The steroids partition into the organic layer, which is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the LC or GC system. LLE is effective but can be labor-intensive. austinpublishinggroup.com
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge or plate to selectively adsorb the analytes from the liquid sample. nih.govsigmaaldrich.com Interfering compounds are washed away, and the purified steroids are then eluted with a small volume of organic solvent. SPE offers cleaner extracts, higher throughput, and can be automated. mdpi.com
Protein Precipitation (PPT): For simpler matrices like serum or plasma, proteins can be precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727). nih.gov After centrifugation, the supernatant containing the steroids is collected for analysis. This method is fast but may result in less clean extracts compared to LLE or SPE.
Table 2: Comparison of Common Sample Preparation Techniques for Steroid Analysis
| Technique | Principle | Advantages | Disadvantages | Suitable Matrices |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Inexpensive, effective for a wide range of steroids. | Labor-intensive, large solvent volumes, potential for emulsions. | Biofluids, tissue homogenates. austinpublishinggroup.com |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. | High recovery, clean extracts, amenable to automation. | Higher cost, requires method development to select the right sorbent. | Biofluids, cell culture media, water samples. nih.govusgs.gov |
| Protein Precipitation (PPT) | Removal of proteins using an organic solvent. | Fast, simple, requires minimal solvent. | Less effective at removing other interferences (e.g., phospholipids). | Serum, plasma. nih.govnih.gov |
For tissue analysis, an initial homogenization step is required to break down the cellular structure and release the steroids into a buffer or solvent before proceeding with LLE or SPE. arborassays.comfrontiersin.org
Tracing Metabolic Pathways and Flux Studies of Pregnenolone-3-sulfate Using Isotopic Labeling
Beyond its role as an internal standard, Pregnenolone-3-sulfate-d4 is invaluable as a stable isotope tracer. By introducing the labeled compound into a biological system (such as cell cultures or animal models), researchers can track the deuterium (B1214612) label as it is incorporated into downstream metabolites. nih.govnih.gov This technique, known as stable isotope tracing, allows for the mapping of active metabolic pathways and the measurement of metabolic flux—the rate at which metabolites are converted through a pathway. nih.govyoutube.com This provides dynamic information that cannot be obtained from static concentration measurements alone.
Isotope Dilution Mass Spectrometry for Metabolite Quantification in Research Models
Isotope Dilution Mass Spectrometry (IDMS) is the analytical principle underlying quantitative metabolic flux studies. nih.gov In this approach, a known amount of the labeled tracer (e.g., Pregnenolone-3-sulfate-d4) is administered to the research model. After a specific time, samples are collected, and the concentrations of both the remaining tracer and any newly formed labeled metabolites are measured by LC-MS/MS or GC-MS. usgs.govnih.gov The ratio of the labeled tracer to the endogenous (unlabeled) pool allows for the calculation of the absolute rate of appearance of the metabolite. nih.gov This method provides highly accurate quantification because the labeled tracer accounts for all procedural variations, similar to its function as an internal standard. nih.gov
Investigating Steroidogenesis and Neurosteroidogenesis Pathways in Cellular and Animal Models
Stable isotope tracing with compounds like deuterated pregnenolone is a powerful tool for elucidating the complex pathways of steroid synthesis (steroidogenesis) and, specifically, steroid synthesis within the nervous system (neurosteroidogenesis). ascopubs.orgnih.gov
Cholesterol is the ultimate precursor for all steroid hormones. youtube.com It is converted to pregnenolone, which then serves as a critical branch-point for the synthesis of progestogens, mineralocorticoids, glucocorticoids, and androgens. youtube.com By incubating tissue slices or cell cultures with labeled pregnenolone, researchers can directly trace its conversion to other key steroids. For example, studies have used labeled precursors to demonstrate the pathways leading to dihydrotestosterone (B1667394) (DHT) formation in prostate cancer tissue. ascopubs.org
In the brain, pregnenolone and its sulfated ester are considered key neurosteroids, synthesized locally in neurons and glial cells. nih.govnih.gov They are precursors to other neuroactive steroids like allopregnanolone, a potent modulator of the GABA-A receptor. nih.gov Using labeled pregnenolone in animal or cellular models allows scientists to investigate the activity of enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase, which are critical for neurosteroid production. nih.gov These studies are essential for understanding the role of neurosteroids in brain function, aging, and in the pathology of neurodegenerative and psychiatric disorders. nih.gov
Methodological Advancements in Pregnenolone-3-sulfate Quantification in Diverse Research Samples
The accurate measurement of pregnenolone sulfate in various biological matrices, including brain tissue, serum, and plasma, has been significantly advanced by the adoption of sophisticated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the direct quantification of pregnenolone sulfate, offering high sensitivity and specificity. This method allows for the measurement of the intact sulfated steroid, thereby avoiding the need for a hydrolysis step, which can be a source of variability and inaccuracy.
A key element in the success of LC-MS/MS-based quantification is the use of stable isotope-labeled internal standards, with Pregnenolone-3-sulfate-d4 Sodium Salt being a prime example. The introduction of a known quantity of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and purification, as well as variations in instrument response. Quantification is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the endogenous analyte and the deuterated internal standard.
Gas chromatography-mass spectrometry (GC-MS) represents an alternative, powerful technique for steroid analysis. However, due to the non-volatile nature of sulfated steroids, this method requires a more extensive sample preparation protocol involving deconjugation (cleavage of the sulfate group) followed by derivatization to increase volatility and improve chromatographic properties. Common derivatization strategies include the formation of trimethylsilyl (B98337) (TMS) or methyloxime-trimethylsilyl (MO-TMS) ethers. While indirect, GC-MS can provide excellent sensitivity and is a valuable tool, particularly in comprehensive steroid profiling.
The following table provides an overview of typical parameters for the LC-MS/MS based quantification of pregnenolone sulfate, highlighting the role of its deuterated analog.
Interactive Data Table: Typical LC-MS/MS Parameters for Pregnenolone Sulfate Quantification
| Parameter | Description |
|---|---|
| Chromatography | |
| Column | Reversed-phase columns, such as C18 or Phenyl-X, are commonly used. thermofisher.com |
| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium (B1175870) fluoride (B91410) or formic acid to improve ionization. phenomenex.comnih.gov |
| Flow Rate | Typically in the range of 0.3-0.8 mL/min. phenomenex.comnih.gov |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), usually in negative mode for the direct analysis of the sulfate conjugate. Positive mode can be used after derivatization. lcms.cz |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
Analytical Challenges and Solutions in Quantitative Analysis of Pregnenolone-3-sulfate and its Derivatives in Research
The quantitative analysis of pregnenolone sulfate is fraught with challenges that necessitate meticulous method development and validation. A primary hurdle is the low physiological concentrations of this neurosteroid in many biological samples, which can be in the nanogram or even picogram per milliliter or gram of tissue range. This requires analytical methods with very low limits of quantification (LOQ).
Another significant challenge is the presence of isomeric and isobaric compounds in biological matrices. Other steroid sulfates can have the same mass as pregnenolone sulfate, leading to potential interferences if the analytical method is not sufficiently specific. The high lipid content of certain samples, such as brain tissue, can also lead to matrix effects, where other co-eluting substances suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
Furthermore, sample preparation is a critical step where errors can be introduced. Incomplete extraction, degradation of the analyte, or contamination can all compromise the accuracy of the results. For GC-MS methods, the deconjugation and derivatization steps must be efficient and reproducible to ensure reliable quantification.
To overcome these challenges, researchers have developed a number of solutions. The use of tandem mass spectrometry (MS/MS) is a key strategy to enhance specificity, as it isolates a specific precursor ion and monitors a unique fragment ion, thereby discriminating the analyte from interfering compounds. The application of deuterated internal standards like this compound is crucial for mitigating matrix effects and correcting for losses during sample processing. thermofisher.com
Advanced sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are employed to effectively remove interfering substances and concentrate the analyte of interest. For GC-MS analysis, optimization of the deconjugation and derivatization reactions is essential to ensure complete and consistent conversion of the analyte to a single, stable derivative.
The table below summarizes some of the key analytical challenges and the corresponding solutions that have been developed for the robust quantification of pregnenolone sulfate.
Interactive Data Table: Analytical Challenges and Solutions in Pregnenolone Sulfate Quantification
| Analytical Challenge | Solution(s) |
|---|
| Low Physiological Concentrations | - Use of highly sensitive instrumentation (e.g., triple quadrupole mass spectrometers).
Investigations into Pregnenolone 3 Sulfate Metabolism in Research Models
Enzymatic Hydrolysis and Deconjugation Studies of Pregnenolone-3-sulfate
Enzymatic hydrolysis, or deconjugation, is a critical step in the metabolism of pregnenolone-3-sulfate. This reaction removes the sulfate (B86663) group, converting the water-soluble, generally inactive steroid sulfate back into its lipophilic, biologically active form, pregnenolone (B344588). bioscientifica.comoup.com This process is primarily catalyzed by the enzyme steroid sulfatase (STS). bioscientifica.com The activity of STS effectively regenerates active steroids within target tissues, a process central to intracrine signaling. bioscientifica.comoup.com
The activity of steroid sulfatase (STS) is profiled in various in vitro systems to understand its role in specific tissues. Studies have utilized homogenates of normal human adrenal tissue to investigate the metabolism of pregnenolone and its sulfated form. taylorandfrancis.com In these systems, while pregnenolone is readily converted to pregnenolone-3-sulfate and other sulfated steroids, pregnenolone-3-sulfate itself is not significantly metabolized, indicating that under normal conditions in this tissue, sulfation is a favored pathway over hydrolysis. taylorandfrancis.com Other in vitro models, including preparations from human fetal testes and adrenal glands, have been used to demonstrate the presence and activity of sulfatases, which can hydrolyze steroid sulfates, allowing the liberated steroid to be further metabolized. hormonebalance.orgnih.gov
Research in non-human biological models has been instrumental in identifying the enzymes responsible for pregnenolone-3-sulfate metabolism. The key enzyme that hydrolyzes pregnenolone-3-sulfate is steroid sulfatase (STS), a membrane-bound protein located in the endoplasmic reticulum. bioscientifica.com Its main substrates include dehydroepiandrosterone (B1670201) sulfate (DHEAS), estrone (B1671321) sulfate, and pregnenolone-3-sulfate. bioscientifica.com
Conversely, the formation of pregnenolone-3-sulfate from pregnenolone is catalyzed by sulfotransferase enzymes (SULTs). nih.gov Specifically, SULT2A1 and isoforms of SULT2B1 (SULT2B1a and SULT2B1b) are involved. nih.govrupahealth.com Studies using bovine adrenal cortex have shown that the machinery for steroidogenesis, including the cytochrome P450 enzymes, can interact with and metabolize sulfated steroids directly. nih.gov For instance, research on sonicated bovine adrenal mitochondria demonstrated the conversion of cholesterol sulfate to pregnenolone-3-sulfate, highlighting that sulfation does not necessarily terminate metabolic activity. acs.org
| Enzyme | Function | Location/Model System | Reference |
|---|---|---|---|
| Steroid Sulfatase (STS) | Hydrolysis (deconjugation) of Pregnenolone-3-sulfate to Pregnenolone | Endoplasmic Reticulum; Human Tissues, Fetal Testes | bioscientifica.comnih.gov |
| SULT2A1 | Sulfation of Pregnenolone to Pregnenolone-3-sulfate | Cytosol; Adrenal Gland, Liver, Brain | nih.govrupahealth.com |
| SULT2B1a | Sulfation of Pregnenolone to Pregnenolone-3-sulfate | Cytosol; Adrenal Gland, Liver, Brain | nih.govrupahealth.com |
| CYP17A1 (Steroid 17α-hydroxylase/17,20 lyase) | Metabolizes Pregnenolone-3-sulfate to 17α-hydroxypregnenolone-3-sulfate | Fetal Adrenals, Endoplasmic Reticulum | nih.govhormonebalance.org |
| CYP11A1 (Cholesterol side-chain cleavage enzyme) | Can act on Cholesterol Sulfate to produce Pregnenolone-3-sulfate | Mitochondria; Bovine Adrenal Glands | bioscientifica.comhormonebalance.org |
Biotransformation Pathways and Metabolite Identification of Pregnenolone-3-sulfate in Research
Pregnenolone-3-sulfate is a key node in what is known as the "sulfated steroid pathway". nih.gov This pathway runs parallel to the traditional pathway for unconjugated steroids and involves the same steroidogenic enzymes. nih.gov In this pathway, pregnenolone-3-sulfate is not hydrolyzed but is directly converted into other sulfated steroids. For example, it can be transformed by 17α-hydroxylase (CYP17A1) into 17α-hydroxypregnenolone-3-sulfate. nih.govhormonebalance.org This intermediate can then be further converted into dehydroepiandrosterone sulfate (DHEA-S), a major precursor for placental estrogens. hormonebalance.org
Various in vitro cell culture models have been employed to unravel the metabolic pathways of pregnenolone-3-sulfate. Human glial cell lines, such as MGM-1 and MGM-3, as well as normal human astrocytes (NHA) and microglia (HMC3), have been used to demonstrate the local synthesis of pregnenolone. nih.gov While these studies focus on pregnenolone production, they provide the foundation for understanding the subsequent sulfation and metabolism of its sulfated form in the nervous system. nih.gov Adrenal cortical carcinoma cell lines like the H295R model are also used to study steroidogenesis, including the synthesis and transformation of pregnenolone and its sulfate. nih.gov Furthermore, studies using primary T-cells have shown that pregnenolone-3-sulfate can induce transcriptional changes, indicating that it is taken up and has direct biological effects, which may involve metabolic conversion. nih.gov
Ex vivo tissue perfusion models offer a more physiologically relevant system for studying metabolism by maintaining the tissue architecture and cell-cell interactions. tno.nlnih.gov The ex vivo human placental perfusion model has been particularly valuable. nih.gov Studies using this model have shown that the placenta can take up precursors from the fetal and maternal circulation to produce hormones. hormonebalance.org For instance, 21-hydroxy-pregnenolone sulfate from the fetal compartment can be taken up by the placenta, where the sulfate is hydrolyzed, and the resulting steroid is converted into deoxycorticosterone. hormonebalance.org Similarly, perfusion of fetal tissues has demonstrated the conversion of pregnenolone-3-sulfate into other key sulfated intermediates like 17α-hydroxypregnenolone sulfate and DHEA-S, confirming the existence of a direct steroid sulfate metabolic pathway in fetal tissues. taylorandfrancis.com
Research into metabolic disorders has led to the identification of novel metabolites of pregnenolone-3-sulfate. In patients with steroid sulfatase deficiency (STSD), where the hydrolysis of steroid sulfates is blocked, there is a significant accumulation of most sulfated steroids. nih.gov Analysis of serum from these patients revealed increased levels of hydroxylated forms of pregnenolone-3-sulfate. nih.gov This suggests that when the primary deconjugation pathway is impaired, alternative metabolic routes, such as hydroxylation, are upregulated to facilitate the excretion of these accumulated sulfated steroids. nih.gov Studies in fetal adrenal homogenates have also identified 16α-hydroxydehydroepiandrosterone sulfate as a downstream metabolite derived from pregnenolone-3-sulfate, demonstrating the diversity of metabolic conversions within the sulfated pathway. taylorandfrancis.com
| Metabolite | Pathway | Research Model/Context | Reference |
|---|---|---|---|
| Pregnenolone | Deconjugation (Hydrolysis) | General metabolism via Steroid Sulfatase (STS) | bioscientifica.com |
| 17α-hydroxypregnenolone-3-sulfate | Sulfated Steroid Pathway (17α-hydroxylation) | Fetal Adrenals, In Vitro Conversion Studies | hormonebalance.orgacs.org |
| Dehydroepiandrosterone sulfate (DHEA-S) | Sulfated Steroid Pathway (via 17α-hydroxypregnenolone-3-sulfate) | Fetal Adrenals | hormonebalance.org |
| Hydroxylated Pregnenolone-3-sulfate | Alternative Excretory Pathway | Serum from patients with Steroid Sulfatase Deficiency (STSD) | nih.gov |
| 16α-hydroxydehydroepiandrosterone sulfate | Sulfated Steroid Pathway | Fetal Adrenal Homogenates | taylorandfrancis.com |
Species-Specific Metabolic Differences of Pregnenolone-3-sulfate in Animal Models
The biotransformation and physiological regulation of pregnenolone-3-sulfate (PREGS) exhibit significant variations across different animal species, a critical consideration in preclinical research. These differences are observed in metabolic pathways, concentrations in various tissues, and physiological roles during specific life stages. Such interspecies differences in enzyme activity and isoform expression are common in drug and xenobiotic metabolism researchgate.net. Investigations in rodents, sheep, and amphibians have highlighted distinct species-specific characteristics of PREGS metabolism.
Research comparing rats and mice has revealed differences in sensitivity to the neurological effects of PREGS. Studies using a Y-maze recognition task showed that rats are more sensitive than mice to the memory-enhancing effects of the neurosteroid nih.govnih.gov. This suggests potential species-specific variations in receptor interaction, transport, or metabolism within the central nervous system.
Further metabolic differences between these rodents have been identified at the cellular level. An analysis of primary brain cell cultures showed that glial cells from rats can convert pregnenolone into several metabolites, including 20-hydroxypregnenolone, progesterone, 5α-pregnane-3,20-dione, and 3α-hydroxy-5α-pregnan-20-one nih.gov. In contrast, neurons isolated from mouse embryos were found to only form 20-hydroxypregnenolone from the same precursor nih.gov.
Table 1: Comparison of Pregnenolone Metabolites in Rodent Brain Cell Cultures Data sourced from research on primary glial cells and embryonic neurons nih.gov.
| Precursor | Cell Type | Species | Metabolites Formed |
|---|---|---|---|
| Pregnenolone | Primary Glial Cells | Rat | 20-hydroxypregnenolone, Progesterone, 5α-pregnane-3,20-dione, 3α-hydroxy-5α-pregnan-20-one |
| Pregnenolone | Embryonic Neurons | Mouse | 20-hydroxypregnenolone |
Significant species-specific differences are also evident in larger mammals, particularly concerning the role of PREGS during pregnancy and birth. In humans, PREGS concentrations in maternal plasma rise during parturition nih.gov. This is considered a unique feature, as a contrasting pattern is observed in sheep nih.gov. In ewes, PREGS concentrations increase during the gestation period but then decline sharply approximately three days before birth in both fetal and maternal plasma nih.gov.
Studies in amphibians have uncovered unique regulatory mechanisms for PREGS. In the amphibian Rana nigromaculata, brain concentrations of pregnenolone sulfate show significant seasonal variation, with higher levels during the active breeding and postbreeding phases and lower levels during hibernation oup.com. This fluctuation in the brain occurs independently of plasma PREGS concentrations, which remain relatively constant, suggesting a distinct regulation of steroidogenesis within the amphibian brain oup.com. Further research in the female Xenopus amphibian has quantified PREGS concentrations across different brain regions, finding significantly higher levels in the cerebellum compared to other areas oup.com.
Table 2: Pregnenolone-3-sulfate Concentration in Brain Regions of Female Xenopus Data reflects pmol/mg of tissue as reported in studies on amphibian neurosteroidogenesis oup.com.
| Brain Region | Pregnenolone-3-sulfate Concentration (pmol/mg) |
|---|---|
| Cerebellum | 2.44 |
| Diencephalon | 0.12 |
| Telencephalon | 0.08 |
| Midbrain | 0.21 |
These examples underscore the metabolic and regulatory diversity of pregnenolone-3-sulfate across various research models, highlighting the importance of selecting appropriate animal models for specific research questions.
Mechanistic Research on Endogenous Pregnenolone 3 Sulfate Action in Biological Systems Utilizing Pregnenolone 3 Sulfate D4 As a Quantitative Tool
Neurophysiological Research in Animal Models and In Vitro Systems
Modulatory Effects on Neurotransmitter Receptors and Ion Channels (e.g., GABA-A, NMDA, TRPM3)
PREGS exhibits complex modulatory effects on several key neurotransmitter receptors and ion channels, thereby influencing neuronal excitability.
GABA-A Receptors: PREGS is known to act as a negative allosteric modulator of GABA-A receptors. bu.eduduke.edu This means it inhibits the function of these receptors, which are the primary mediators of inhibitory neurotransmission in the brain. By reducing the influx of chloride ions through the GABA-A receptor channel, PREGS can decrease the inhibitory tone and thus increase neuronal excitability. duke.edu Studies on recombinant GABA-A receptors have further detailed the pharmacological profile of PREGS and its analogues, revealing that specific structural modifications can alter their potency and effects on receptor desensitization. nih.gov
NMDA Receptors: In contrast to its effects on GABA-A receptors, PREGS acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. bu.edunih.govnih.gov It enhances the function of these glutamate-gated ion channels, which play a critical role in excitatory synaptic transmission and synaptic plasticity. nih.govnih.gov PREGS has been shown to potentiate NMDA receptor-mediated responses at nanomolar concentrations and can increase the trafficking of NMDA receptor subunits to the cell surface. bu.edunih.govnih.gov This potentiation of NMDA receptor activity is a key mechanism underlying its effects on learning and memory processes. nih.govresearchgate.net
TRPM3 Channels: PREGS is a known activator of the Transient Receptor Potential Melastatin 3 (TRPM3) channels. mdpi.comahajournals.orgnih.gov Activation of these calcium-permeable cation channels by PREGS leads to an influx of calcium and sodium ions, which can trigger various downstream signaling cascades. mdpi.comahajournals.org This interaction is thought to occur through direct binding of PREGS to the pore region of the channel. mdpi.com The activation of TRPM3 by PREGS has been implicated in a variety of physiological processes, including the modulation of glutamatergic transmission and the secretion of signaling molecules. mdpi.comnih.gov
| Receptor/Ion Channel | Modulatory Effect of PREGS | Consequence of Modulation |
| GABA-A Receptor | Negative Allosteric Modulator | Decreased inhibitory neurotransmission bu.eduduke.edu |
| NMDA Receptor | Positive Allosteric Modulator | Increased excitatory neurotransmission bu.edunih.govnih.gov |
| TRPM3 Channel | Activator | Influx of Ca²⁺ and Na⁺ ions, activation of signaling cascades mdpi.comahajournals.orgahajournals.org |
Role in Synaptic Plasticity and Neurogenesis Studies in Experimental Models
The modulatory actions of PREGS on neurotransmitter receptors translate into significant effects on higher-order processes like synaptic plasticity and neurogenesis.
Synaptic Plasticity: PREGS has been demonstrated to enhance long-term potentiation (LTP), a cellular model of learning and memory, in the hippocampus of rats. nih.govnih.gov This enhancement of LTP is primarily attributed to its positive modulation of NMDA receptors. nih.gov Studies using rat hippocampal slices have shown that PREGS, at nanomolar concentrations, can augment both the induction and maintenance phases of LTP. nih.gov Interestingly, some research suggests that PREGS can also promote a form of LTP that is independent of NMDA receptors, instead involving L-type calcium channels and sigma-receptors. nih.gov
Neurogenesis: In vivo studies have shown that infusion of PREGS can stimulate neurogenesis, the birth of new neurons, in the dentate gyrus of both young and adult rats. nih.gov This effect is believed to be mediated, at least in part, by its modulation of GABA-A receptors on hippocampal neuroblasts. nih.gov Furthermore, PREGS has been observed to directly influence progenitor cells in vitro, suggesting a direct role in promoting cell division. nih.gov
| Process | Effect of PREGS | Investigated Model | Key Findings |
| Long-Term Potentiation (LTP) | Enhancement | Rat Hippocampal Slices | PREGS enhances both induction and maintenance of LTP, primarily via NMDA receptors. nih.gov |
| Neurogenesis | Stimulation | Young and Aged Rats (in vivo), Adult-derived Spheres (in vitro) | PREGS stimulates the division of progenitor cells and the formation of new neurons in the hippocampus. nih.gov |
Impact on Neuronal Excitability and Network Activity in Ex Vivo Brain Preparations
The combined effects of PREGS on various ion channels and receptors lead to a general increase in neuronal excitability. Studies using ex vivo brain preparations, such as striatal nerve terminals and dural afferent neurons, have provided further insights into these effects. PREGS has been shown to potentiate tetrodotoxin-resistant sodium channels, which contributes to an increase in the excitability of dural afferent neurons. nih.gov Furthermore, at picomolar concentrations, PREGS can selectively enhance the release of dopamine (B1211576) from striatal nerve terminals through an NMDA receptor-dependent mechanism. nih.gov These findings highlight the potent and specific actions of PREGS in modulating neuronal network activity.
Endocrine and Steroidogenic Pathway Research in Non-Human Systems
Interplay with Steroid Hormone Synthesis and Regulation in In Vitro Cell Systems
PREGS is not only an active neurosteroid itself but also plays a role in the broader context of steroidogenesis. Steroid hormones are synthesized from cholesterol in a multi-step process involving various enzymes. nih.govnih.gov The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), the precursor to PREGS and other steroid hormones. nih.govresearchgate.net Pregnenolone is then sulfated by sulfotransferase enzymes to form PREGS. nih.gov While often considered a metabolite, PREGS can also be transported into cells and hydrolyzed back to pregnenolone, thereby serving as a reservoir for the synthesis of other steroid hormones. nih.gov The regulation of the enzymes involved in these pathways, such as cytochrome P450 side-chain cleavage enzyme (CYP11A1) and sulfotransferases, is a key area of research. nih.govmdpi.com For instance, the expression of the sulfotransferase SULT2B1a is regulated by L-glutamic acid via AMPA receptor-mediated signaling. mdpi.com
Role in Stress Response Mechanisms in Animal Models
Endogenous pregnenolone sulfate (B86663) plays a significant, albeit complex, role in the neuroendocrine and behavioral responses to stress in animal models. Its actions are multifaceted, influencing both the central nervous system and peripheral steroidogenic processes. The precise quantification of this neurosteroid is paramount to understanding its function, a task significantly advanced by the use of stable isotope-labeled internal standards like pregnenolone-3-sulfate-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov This analytical approach provides the accuracy and sensitivity required to measure subtle but significant changes in pregnenolone sulfate levels in specific brain regions and circulation during stress.
Research in rodent models has demonstrated that stress can alter the levels of neurosteroids, including pregnenolone sulfate, in the brain. nih.gov For example, studies involving swim stress in rats have been used to investigate the subsequent changes in brain neurosteroid concentrations. nih.gov The accurate measurement afforded by methods using deuterated standards is critical in these studies to correlate specific behavioral outcomes with neurosteroid fluctuations.
Pregnenolone sulfate is known to modulate key neurotransmitter systems involved in the stress response. It acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and a negative allosteric modulator of GABA-A receptors. capes.gov.br These actions can influence neuronal excitability and synaptic plasticity, which are critical for adaptation to stressful stimuli. In animal models, administration of pregnenolone sulfate has been shown to enhance cognitive functions that can be impaired by stress, such as learning and memory. nih.gov
A key aspect of the systemic stress response is the activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of glucocorticoids. Adrenocorticotropic hormone (ACTH) is a primary driver of this axis. Recent studies, utilizing LC-MS/MS with pregnenolone-3-sulfate-d4 as an internal standard for precise quantification, have revealed that pregnenolone sulfate itself is acutely regulated by ACTH. nih.gov In one study, ACTH stimulation led to a dramatic 32-fold increase in pregnenolone sulfate levels in human adrenal vein samples, a response far greater than that of dehydroepiandrosterone (B1670201) sulfate (DHEAS). nih.gov This finding suggests that pregnenolone sulfate is a key and rapidly responding component of the adrenal stress response.
The following table summarizes findings from a study investigating the response of various steroid sulfates to ACTH stimulation, highlighting the significant and acute response of pregnenolone sulfate. The use of deuterated internal standards was crucial for the accuracy of these measurements.
Table 1: Steroid Sulfate Response to ACTH Stimulation in Adrenal Vein Samples
| Steroid Sulfate | Fold Increase Post-ACTH | Pre-ACTH Concentration (Relative to DHEAS) | Post-ACTH Concentration (Relative to DHEAS) |
|---|---|---|---|
| Pregnenolone Sulfate | 32 | 24 | 1.3 |
| Dehydroepiandrosterone Sulfate (DHEAS) | 1.8 | 1 | 1 |
Data derived from a study on human adrenal response to ACTH, illustrating the comparative changes in steroid sulfate levels. nih.gov The quantification was achieved using LC-MS/MS with deuterated internal standards.
Furthermore, recent research has begun to connect pregnenolone sulfate to the integrated stress response (ISR) at a cellular level. The ISR is a signaling network that cells activate in response to various stressors, such as endoplasmic reticulum (ER) stress. Studies on immune cells have shown that pregnenolone sulfate can induce transcriptional changes that strongly activate the ISR. nih.gov This is mediated by the upregulation of EIF2AK3, a kinase that triggers the ISR cascade. nih.gov While this research was conducted on T cells, it points to a fundamental mechanism by which pregnenolone sulfate may influence cellular stress responses across different biological systems, a hypothesis that can be further tested in preclinical animal models.
Immunomodulatory Aspects in Pre-clinical Research Models
Pregnenolone sulfate is increasingly recognized for its significant immunomodulatory properties, acting to suppress inflammatory responses and maintain immune homeostasis. nih.govresearchgate.net The accurate quantification of its endogenous levels and changes in response to immune challenges is critical for elucidating these mechanisms. Preclinical research leverages highly specific analytical methods, such as LC-MS/MS with deuterated internal standards like pregnenolone-3-sulfate-d4, to correlate steroid concentrations with functional immune outcomes. nih.govnih.gov
In preclinical models, pregnenolone and its sulfate ester have demonstrated anti-inflammatory effects. nih.gov Pregnenolone has been shown to suppress the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages and microglial cells, which are key immune cells in the periphery and central nervous system, respectively. nih.gov The proposed mechanism involves the enhanced degradation of TIRAP, an adaptor protein essential for TLR2- and TLR4-mediated inflammatory signaling. nih.gov While pregnenolone itself was more potent in this specific action, pregnenolone sulfate also induced a slight degradation of TIRAP. nih.gov
Recent studies have focused directly on the effects of pregnenolone sulfate on T lymphocytes, which are central players in the adaptive immune response. This research has shown that pregnenolone sulfate can induce an immunosuppressed state. nih.govresearchgate.net Specifically, pregnenolone sulfate treatment of T cells leads to a dose-dependent reduction in their proliferation and an increase in cell death (apoptosis). nih.govresearchgate.net
Transcriptomic analysis of T cells treated with pregnenolone sulfate revealed a broad downregulation of pro-inflammatory genes. nih.gov Concurrently, there was a significant upregulation of genes associated with the integrated stress response, as mentioned previously, and the NR4A family of nuclear receptors. nih.gov NR4A receptors are known to be involved in T cell tolerance and the suppression of inflammatory responses. These findings suggest that pregnenolone sulfate orchestrates a genomic program in T cells that shifts them from an activated, pro-inflammatory state to a hyporesponsive or immunosuppressive state.
The following table summarizes the key immunomodulatory effects of pregnenolone sulfate observed in preclinical T cell models.
Table 2: Effects of Pregnenolone Sulfate on T Lymphocytes in Preclinical Models
| Parameter | Observed Effect | Key Molecular Target/Pathway | Reference |
|---|---|---|---|
| T Cell Proliferation | Significantly reduced in a dose-dependent manner | - | nih.govresearchgate.net |
| T Cell Viability | Increased apoptosis (cell death) | Integrated Stress Response (ISR) | nih.gov |
| Pro-inflammatory Gene Expression | Downregulated | - | nih.gov |
| Immunosuppressive Gene Expression | Upregulation of NR4A nuclear receptors | NR4A Family | nih.gov |
| Cellular Stress | Strong activation of the Integrated Stress Response | EIF2AK3 | nih.gov |
This table synthesizes findings from in vitro studies on human T cells, which serve as a pre-clinical model for understanding immunomodulation.
The ability of pregnenolone sulfate to induce immunosuppression is being explored for its therapeutic potential in inflammatory disorders. nih.gov Given that it is a natural steroid metabolite found circulating in the body, understanding the precise mechanisms of its immunomodulatory actions is a key area of ongoing research. nih.gov The use of robust quantitative tools like pregnenolone-3-sulfate-d4 is indispensable for these future studies, enabling researchers to accurately track its levels in various immune compartments and correlate them with the suppression of inflammation in animal models of disease.
Applications in Pre Clinical Research and Model Systems
Development of Biomarker Assays for Neurosteroid Research in Animal and In Vitro Models
The development of robust and sensitive biomarker assays is fundamental to understanding the role of neurosteroids in brain function and disease. Pregnenolone-3-sulfate-d4 Sodium Salt is essential for creating these assays, particularly for methods involving isotope dilution mass spectrometry.
Deuterium-labeled analogs, such as Pregnenolone-3-sulfate-d4, are the gold standard for internal standards in quantitative mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdundee.ac.uknih.govmdpi.com These methods allow for the measurement of neurosteroid concentrations at picogram levels from small amounts of biological material, such as 100 mg of brain tissue or 0.3 ml of plasma. nih.gov The deuterated standard is added to a biological sample at the beginning of the extraction process. Because it behaves identically to the endogenous (unlabeled) pregnenolone (B344588) sulfate (B86663) during extraction, purification, and derivatization, it effectively corrects for any sample loss during these steps. nih.govresearchgate.net In the mass spectrometer, the deuterated standard is separated from the endogenous analyte by its higher mass, enabling precise quantification by comparing the signal intensities of the two compounds. dundee.ac.uk This approach yields excellent linearity, precision, and accuracy, which is crucial for validating analytical procedures to measure trace amounts of neurosteroids in tissues like the rat brain. nih.govresearchgate.net
Table 1: Analytical Methods Utilizing Deuterated Pregnenolone Sulfate Standards ```html
| Analytical Technique | Biological Matrix | Purpose | Key Advantage of Deuterated Standard | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Rat Brain, Rat Plasma | Quantification of neurosteroids following stress. | Corrects for sample loss during extraction and derivatization; enables picogram-level quantification. | [1, 3] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Serum, Brain Tissue | Simultaneous quantification of multiple steroids (steroid metabolome). | Allows for analysis of intact sulfate conjugates without hydrolysis; high accuracy and specificity. | [2, 15, 21] |
| Isotope Dilution based Targeted and Non-Targeted (ID-TNT) Profiling | Mouse Brain | Absolute quantification of targeted neurosteroids and relative quantification of other carbonyl steroids. | Provides a balanced analytical solution to address complex alterations in pharmacological and disease models. | dundee.ac.uk |
Investigation of Physiological and Pathophysiological Roles of Pregnenolone-3-sulfate in Animal Models
By enabling accurate measurement, this compound has been instrumental in studies investigating the functions of pregnenolone sulfate in various animal models of health and disease.
The ability to accurately quantify neurosteroids is critical for elucidating their role in neurological and psychiatric conditions. Preclinical studies in animal models rely on these precise measurements to correlate neurosteroid levels with behavioral and pathological changes.
For instance, using deuterated internal standards with GC-MS, researchers have demonstrated significant increases in pregnenolone levels in the frontal cortex of rats subjected to swim stress, a common animal model used to study stress, anxiety, and depression. nih.govnih.govSpecifically, pregnenolone levels in both the gray matter and olfactory bulbs of rat brains were found to increase more than threefold after acute stress. nih.govSuch findings help to unravel the neurochemical response to stressors and the potential role of neurosteroids in mood regulation.
In the context of neurodegenerative diseases, pregnenolone sulfate has been investigated for its neuroprotective effects. nih.govrupahealth.comStudies in transgenic mouse models of Alzheimer's disease (APP/PS1 mice) have shown that pregnenolone sulfate can enhance neurite outgrowth, promote the survival of newborn neuronal cells, and improve spatial memory. nih.govmdpi.comThe decreased levels of pregnenolone and its sulfate observed in some neuroinflammatory diseases underscore its importance in neuroprotection. nih.govThe accurate quantification facilitated by deuterated standards is implicit in obtaining reliable data in these models.
**Table 2: Research Findings in Animal Models of Neurological Disorders**
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Animal Model Disorder Studied Key Finding Related to Pregnenolone/Pregnenolone Sulfate Reference Rat Swim Stress Model Stress, Anxiety, Depression Significant elevation of pregnenolone in the frontal cortex and other brain regions post-stress. [1, 3] Mouse Tail Suspension Test (TST) Depression Pregnenolone sulfate was found to decrease immobility time, suggesting an antidepressant-like effect. mdpi.com APP/PS1 Transgenic Mice Alzheimer's Disease Pregnenolone sulfate protected the survival and maturation of newborn neurons and improved cognitive performance. [4, 5]
The study of endocrine-disrupting chemicals (EDCs) involves assessing how exogenous substances interfere with the body's natural hormone synthesis and signaling. nih.govMany man-made chemicals are known to mimic or antagonize the actions of endogenous steroid hormones, potentially leading to reproductive and developmental issues. nih.govnih.gov Investigating the impact of these xenobiotics on the endocrine system requires highly accurate measurement of endogenous steroid profiles. nih.govThis compound, as an internal standard, is a crucial tool for quantifying pregnenolone sulfate, a key precursor in the steroidogenic pathway. By using LC-MS/MS methods that incorporate such standards, researchers can precisely determine how suspected EDCs alter the levels of pregnenolone sulfate and other steroids in animal models. This allows for a detailed understanding of the mechanisms by which these chemicals disrupt steroidogenesis, providing critical data for risk assessment. nih.govnih.gov
Mechanistic Toxicology Studies Utilizing Pregnenolone-3-sulfate-d4 for Quantification in Non-Human Models
Mechanistic toxicology seeks to understand the specific molecular and cellular events through which a substance exerts toxic effects. When a compound's toxicity is suspected to involve the nervous or endocrine systems, measuring neurosteroid levels becomes a key part of the investigation.
By employing this compound as an internal standard in LC-MS/MS or GC-MS analyses, toxicologists can obtain reliable data on how a toxicant affects the biosynthesis, metabolism, or clearance of pregnenolone sulfate in various tissues of non-human models. For example, if a chemical causes neurotoxicity, accurately measuring changes in brain levels of neuroprotective steroids like pregnenolone sulfate can help determine if the toxic mechanism involves the suppression of endogenous protective pathways. This quantitative approach is vital for building a complete picture of a substance's toxicological profile and mechanism of action.
Target Identification and Validation in Pre-clinical Drug Discovery Utilizing Steroid Metabolism and Function (excluding clinical trials)
Pregnenolone sulfate is recognized not merely as a metabolic precursor but as a potent neuroactive steroid in its own right, with multiple molecular targets in the brain. rupahealth.comIt positively modulates NMDA receptors, inhibits GABA-A receptors, and activates TRPM3 channels. nih.govsigmaaldrich.comThe accurate quantification of this neurosteroid in preclinical models is vital for identifying and validating these targets for therapeutic intervention.
By correlating precisely measured levels of pregnenolone sulfate with physiological effects in animal models of disease, researchers can validate the importance of its molecular targets. For example, the memory-enhancing properties of pregnenolone sulfate observed in rat models are linked to its ability to augment NMDA receptor-mediated synaptic activity and CREB phosphorylation. nih.govThis supports the idea that the NMDA receptor is a valid target for developing cognitive-enhancing drugs. Similarly, the identification of pregnenolone sulfate as an agonist of the sigma-1 receptor (σ1R) suggests that this receptor could be a target for treating certain neuropsychiatric disorders. sigmaaldrich.commdpi.comThe use of this compound in quantitative assays provides the foundational data needed to link the steroid's concentration to a specific biological response, thereby validating its receptors as druggable targets in the preclinical phase of drug discovery. nih.gov
Table 3: Molecular Targets of Pregnenolone Sulfate for Pre-clinical Drug DiscoveryTable of Mentioned Compounds
Future Directions and Emerging Research Avenues
Advanced Isotopic Tracing Techniques and Methodological Innovations for Neurosteroid Profiling
The accurate measurement of neurosteroids is fundamental to understanding their function, but it is analytically challenging due to their structural similarity and often low concentrations in biological matrices. researchgate.net The future of neurosteroid profiling lies in advanced mass spectrometry (MS) based methods, where isotopically labeled internal standards are indispensable.
Isotope Dilution Mass Spectrometry: The use of stable isotope-labeled standards, such as Pregnenolone-3-sulfate-d4 Sodium Salt, is the gold standard for quantitative analysis. In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known quantity of the deuterated standard is added to a sample at the beginning of processing. nih.gov This internal standard mimics the chemical behavior of the endogenous (non-labeled) pregnenolone (B344588) sulfate (B86663) throughout extraction, purification, and ionization in the mass spectrometer. By measuring the ratio of the endogenous analyte to the deuterated standard, researchers can correct for sample loss and variability in instrument response, leading to highly accurate and precise quantification. nih.gov
Methodological Innovations: Future advancements will likely focus on enhancing the sensitivity and specificity of these methods to measure neurosteroids in complex and volume-limited samples like cerebrospinal fluid (CSF) and specific brain microdialysates. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS systems allows for better separation and detection of a wide range of neurosteroids in a single analysis. nih.gov However, care must be taken in assay development, as even doubly deuterated standards can sometimes experience interference from naturally occurring isotopes of the target analyte, which can affect the linearity of the assay if not properly managed. nih.gov The continuous refinement of these techniques, underpinned by the availability of high-purity labeled standards, is crucial for exploring the subtle but significant fluctuations of neurosteroids in health and disease.
Integration of Pregnenolone-3-sulfate Research with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
To fully comprehend the biological impact of pregnenolone sulfate, future research must integrate quantitative measurements of the steroid with broader systems-level data from multi-omics platforms. The accuracy afforded by deuterated standards like this compound makes these correlations meaningful.
Metabolomics: By correlating precise pregnenolone sulfate levels with comprehensive metabolic profiles, researchers can map its influence on and regulation by interconnected biochemical pathways. Pregnenolone sulfate is not merely a terminal waste product; it serves as a precursor for other steroid hormones and its synthesis is intricately linked to cholesterol metabolism. nih.govhmdb.ca Integrated metabolomic studies could elucidate how pathological states (e.g., neuroinflammation, metabolic syndrome) alter pregnenolone sulfate synthesis and, conversely, how pregnenolone sulfate modulates global metabolic function.
Proteomics: Combining steroid profiling with proteomics can identify the proteins and pathways that are regulated by pregnenolone sulfate. For example, recent research using proteomics has begun to unravel the mechanisms by which environmental toxicants disrupt steroidogenesis, identifying novel proteins affected downstream of cholesterol transport. nih.gov Similar approaches could map the signaling cascades activated by pregnenolone sulfate. For instance, after observing that pregnenolone sulfate inhibits T-cell proliferation, a transcriptomic (a related 'omics' field) analysis revealed the upregulation of genes related to the integrated stress response, providing a mechanistic link to its immunomodulatory effects. nih.gov Future proteomic studies could directly identify the protein phosphorylation events and expression changes that follow pregnenolone sulfate's interaction with its cellular targets.
Exploration of Novel Biological Roles and Signaling Pathways in Underexplored Systems
While pregnenolone sulfate is well-known as a neurosteroid that modulates GABAA and NMDA receptors, emerging research is uncovering novel roles in systems outside of the classical neurotransmitter pathways. wikipedia.orgnih.gov
TRP Channel Activation: A significant recent discovery is that pregnenolone sulfate is a direct activating ligand for Transient Receptor Potential (TRP) channels, specifically TRPM3 and to some extent TRPM1. nih.govwikipedia.orgwikipedia.org This finding "upgraded" pregnenolone sulfate from a modulator to a direct activator of an ion channel. nih.gov Activation of TRPM3 by pregnenolone sulfate triggers calcium influx, which can influence a variety of cellular processes, including insulin (B600854) release and the regulation of prostaglandin (B15479496) synthesis. wikipedia.orgmdpi.com Future research will explore the physiological and pathological implications of this signaling pathway in various tissues, including the pancreas, sensory neurons, and immune cells.
Immunomodulation: Recent studies have highlighted a direct immunoregulatory role for pregnenolone sulfate. It has been shown to induce T-cell death and reduce proliferation in a dose-dependent manner. nih.gov Elevated levels of pregnenolone sulfate have been observed in children with malaria, potentially contributing to an immunosuppressed state. nih.gov This positions pregnenolone sulfate as a molecule of interest in the interplay between the endocrine, nervous, and immune systems. Future work will need to define the precise mechanisms of this immunosuppression and its relevance in autoimmune diseases, infections, and cancer. nih.govnih.gov
The ability to accurately measure pregnenolone sulfate concentrations in these diverse biological systems, using robust methods reliant on deuterated standards, is a prerequisite for validating these novel functions.
Development of Enhanced Analytical Standards and Reference Materials for Neurosteroid Research
The reproducibility and comparability of research findings across different laboratories depend heavily on the quality of analytical standards. This compound is a prime example of an essential tool for ensuring data integrity in the field of neurosteroid research.
The Role of Deuterated Standards: As an internal standard for mass spectrometry, this compound is ideal because its deuterium (B1214612) labels give it a higher mass than the endogenous compound, allowing the two to be distinguished by the instrument. However, its chemical and physical properties (e.g., solubility, extraction efficiency, ionization response) are nearly identical to the natural analyte. nih.gov This ensures that it can accurately account for analytical variability during sample workup and analysis.
Need for Certified Reference Materials: A critical future direction is the development and broader availability of Certified Reference Materials (CRMs) for neurosteroids and their labeled analogues. CRMs are characterized by a metrologically valid procedure for one or more specified properties and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of CRMs, including certified deuterated standards, would enhance the accuracy and standardization of neurosteroid measurements worldwide, which is particularly important for clinical applications and multi-center studies. nih.gov The lack of such widely available reference materials remains a significant gap in clinical and research endocrinology.
Unanswered Questions and Research Gaps in Pregnenolone-3-sulfate Biology and its Research Methodologies
Despite significant progress, numerous questions and research gaps remain in our understanding of pregnenolone sulfate.
Biological and Mechanistic Gaps:
Transport Mechanisms: While pregnenolone sulfate is hydrophilic due to its sulfate group, it must enter cells to act as a substrate for steroid synthesis. nih.govmdpi.com The specific roles and regulation of transporters like Organic Anion Transporting Polypeptides (OATPs) in mediating its movement across the blood-brain barrier and into target cells are not fully understood. nih.govmdpi.com
Receptor Multiplicity: Pregnenolone sulfate interacts with multiple targets, including NMDA, GABAA, and TRP channels. wikipedia.org The physiological relevance of its effects at each of these targets, and how these actions are integrated to produce a final biological response, remains unclear. A detailed understanding of its mechanism of action is needed to develop targeted therapeutics with fewer off-target effects. nih.gov
Local vs. Systemic Action: A major challenge is distinguishing the roles of peripherally circulating pregnenolone sulfate from that synthesized locally within the brain or other tissues. nih.gov The development of methods to measure dynamic changes in neurosteroid concentrations in specific tissue microenvironments is a critical methodological gap. nih.gov
Methodological and Research Gaps:
Comprehensive Standards: While standards like this compound are vital, there is a need for a wider array of high-purity, isotopically labeled standards for the entire steroidome to facilitate more comprehensive profiling studies.
Functional Assays: There is a need for more robust, mechanism-based screening assays to identify and optimize new drugs that target neurosteroid pathways. nih.gov
Translational Research: Despite promising preclinical data on the cognitive-enhancing and neuroprotective effects of pregnenolone and its sulfate, translating these findings into effective clinical therapies for conditions like schizophrenia or depression has been challenging and requires further investigation. nih.govnih.gov
Addressing these questions will require a concerted, interdisciplinary effort, leveraging advanced analytical chemistry, multi-omics, and innovative biological models to fully unravel the complexities of pregnenolone sulfate.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Pregnenolone-3-sulfate-d4 Sodium Salt that influence its experimental utility?
- Methodological Answer : Prioritize solubility testing in polar (e.g., water, methanol) and non-polar solvents (e.g., petroleum ether) to determine optimal dissolution conditions. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. 25°C) should employ spectroscopic techniques (UV-Vis, NMR) to monitor structural integrity. Reference PubChem and ChemIDplus for deuterium substitution effects on molecular weight (577.67 g/mol) and isotopic purity validation .
Q. How is this compound synthesized, and what parameters govern yield and purity?
- Methodological Answer : Synthesis typically involves sulfation of pregnenolone followed by sodium salt formation. Key steps include:
- Sulfation : Use sulfur trioxide-pyridine complex in anhydrous conditions.
- Deuterium labeling : Ensure >98% isotopic enrichment via LC-MS validation.
- Purification : Recrystallization from ethanol-water mixtures or HPLC (C18 column, acetonitrile/water gradient). Monitor yield using gravimetric analysis and purity via HPLC-UV (λ = 210 nm) .
Advanced Research Questions
Q. What analytical techniques are optimal for quantifying this compound in biological matrices, and how should method validation be structured?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Quantification : LC-MS/MS (MRM mode) with deuterated internal standards to correct for matrix effects.
- Validation Metrics :
| Parameter | Criteria | Reference Standard |
|---|---|---|
| Linearity | R² ≥ 0.995 over 1–100 ng/mL | NIST SRM 2349 |
| Precision | CV < 15% (intra-/inter-day) | FDA Guidelines |
| LOD/LOQ | 0.1 ng/mL (LOD), 0.3 ng/mL (LOQ) | ICH Q2(R1) |
Q. How can isotopic effects impact metabolic stability studies of this compound, and what experimental controls are essential?
- Methodological Answer : Deuterium substitution at position 3 may alter metabolic half-life due to kinetic isotope effects (KIE). Design experiments with:
- Control Groups : Use non-deuterated Pregnenolone-3-sulfate Sodium Salt for direct comparison.
- In Vitro Assays : Microsomal incubations (human liver microsomes, NADPH regeneration system) to measure t₁/₂.
- Data Analysis : Apply Michaelis-Menten kinetics to compare Vₘₐₓ and Kₘ between deuterated and non-deuterated forms. Use ANOVA to assess significance (p < 0.05) .
Q. How should researchers resolve contradictory data on the biological activity of this compound across studies?
- Methodological Answer : Conduct a meta-analysis with the following steps:
Data Harmonization : Normalize activity metrics (e.g., IC₅₀, EC₅₀) across studies using standardized units.
Source Evaluation : Assess methodological variability (e.g., cell lines, assay protocols) using PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) .
Statistical Reconciliation : Apply random-effects models to account for heterogeneity. Use funnel plots to detect publication bias.
- Example: If Study A reports higher neurosteroid activity than Study B, evaluate differences in neuronal cell models (e.g., primary vs. immortalized cells) and exposure durations .
Data Contradiction Analysis Framework
| Factor Causing Contradiction | Resolution Strategy | Example Application |
|---|---|---|
| Isotopic Impurity | LC-MS/MS purity reassessment | Batch-to-batch deuterium enrichment |
| Matrix Effects | Standard addition method | Plasma vs. CSF quantification |
| Assay Sensitivity | Cross-validation with orthogonal methods (e.g., ELISA vs. LC-MS) | Receptor binding vs. functional assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
